methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14965159
InChI: InChI=1S/C18H21ClN2O3/c1-24-18(23)11-13-5-8-20(9-6-13)17(22)12-21-10-7-14-15(19)3-2-4-16(14)21/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3
SMILES:
Molecular Formula: C18H21ClN2O3
Molecular Weight: 348.8 g/mol

methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

CAS No.:

Cat. No.: VC14965159

Molecular Formula: C18H21ClN2O3

Molecular Weight: 348.8 g/mol

* For research use only. Not for human or veterinary use.

methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate -

Specification

Molecular Formula C18H21ClN2O3
Molecular Weight 348.8 g/mol
IUPAC Name methyl 2-[1-[2-(4-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate
Standard InChI InChI=1S/C18H21ClN2O3/c1-24-18(23)11-13-5-8-20(9-6-13)17(22)12-21-10-7-14-15(19)3-2-4-16(14)21/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3
Standard InChI Key ULUATYFFBLEKCX-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl

Introduction

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that combines a piperidine ring with an indole moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, similar to other indole-based compounds which have shown diverse biological activities, including anticancer and antimicrobial effects.

Synthesis Methods

The synthesis of such compounds typically involves multiple steps, including reactions that link the piperidine and indole moieties. Techniques like microwave-assisted synthesis or traditional heating can be used to enhance yields and reduce reaction times. Monitoring and confirmation of the structure are often achieved through methods such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Research Findings and Data

While specific research findings on methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate are not available, related compounds have demonstrated promising biological activities. For instance, indole derivatives have been explored for their anticancer and antimicrobial properties. The following table summarizes some general properties and potential applications of related compounds:

Compound TypeChemical StructureBiological ActivityPotential Applications
Indole DerivativesVariations of indole ringAnticancer, AntimicrobialCancer, Infectious Diseases
Piperidine DerivativesPiperidine ring substitutionsEnzyme inhibition, Receptor modulationNeurological Disorders, Inflammation
Related Compounds (e.g., 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid)Piperidine-indole conjugatesTherapeutic agent developmentVarious diseases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator